4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde
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Overview
Description
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H11Br3O3 and a molecular weight of 478.96 g/mol . This compound is characterized by the presence of a methoxy group, a benzaldehyde group, and a tribromophenoxy group, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 2,4,6-tribromophenol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions, particularly involving the bromine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Cellular Responses: Triggering apoptosis or other cellular responses through oxidative stress or other mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2,3,6-trimethylbenzaldehyde: Another methoxy-substituted benzaldehyde with different substitution patterns and properties.
4-Methoxybenzaldehyde: A simpler compound lacking the tribromophenoxy group, used in various synthetic applications.
Uniqueness
4-Methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde is unique due to the presence of the tribromophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-12(17)5-11(16)6-13(15)18/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWXYUARLXGMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2Br)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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